3-amino-N-phenethylbenzamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

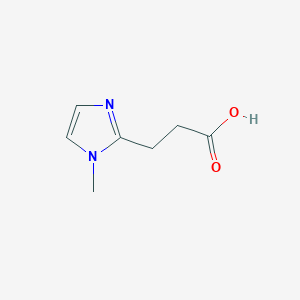

3-amino-N-phenethylbenzamide hydrochloride is a chemical compound with the molecular formula C15H17ClN2O and a molecular weight of 276.76 . It is available for purchase from various chemical suppliers .

Chemical Reactions Analysis

While specific chemical reactions involving 3-amino-N-phenethylbenzamide hydrochloride are not available, amines in general can undergo a variety of reactions. They can react with acyl chlorides and acid anhydrides to form amides . They can also react with carbonyl compounds to form imines . Amines can neutralize carboxylic acids to form ammonium carboxylate salts .Aplicaciones Científicas De Investigación

Antitumor Activity

3-amino-N-phenethylbenzamide hydrochloride (PHEN) has been studied for its antitumor properties, particularly in the context of glioma. PHEN exhibits significant inhibitory effects on glioma cell proliferation, migration, invasion, and tumorigenesis, both in vitro and in vivo. It works by inhibiting the TrkB-Akt pathway and promoting tumor suppression (Lin et al., 2016).

DNA Repair

In studies focusing on DNA repair, 3-amino-N-phenethylbenzamide hydrochloride has been observed to have varying effects depending on the concentration used. At lower concentrations, it appears to reduce DNA break frequencies, while at higher concentrations, it may increase them. These effects are attributed to the drug's interactions with cellular processes, particularly in the context of DNA damage repair (Cleaver et al., 1985).

Molecular Interactions and Structural Analysis

The compound has also been a subject of research in the context of molecular interactions and structural analysis. For instance, studies have been conducted on the molecular structure of closely related compounds, evaluating the influence of intermolecular interactions on molecular geometry and conformation (Karabulut et al., 2014).

Drug Delivery Systems

Additionally, 3-amino-N-phenethylbenzamide hydrochloride has been explored in the development of drug delivery systems. For example, research on carboxymethyl cellulose modified graphene oxide as a pH-sensitive drug delivery system has utilized this compound as part of the drug carrier matrix (Rao et al., 2018).

Other Metabolic Processes

The compound has also been studied for its effects on other metabolic processes, such as its impact on glucose metabolism and DNA synthesis. These studies have provided insights into the broader cellular impact of 3-amino-N-phenethylbenzamide hydrochloride (Milam & Cleaver, 1984).

Propiedades

IUPAC Name |

3-amino-N-(2-phenylethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O.ClH/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12;/h1-8,11H,9-10,16H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIORQUUVQBMEMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-phenethylbenzamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2644856.png)

![2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2644861.png)

![4-bromo-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol](/img/structure/B2644866.png)

![3-benzyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2644868.png)

![4-[4-(Dimethylamino)anilino]-2-(3-methoxypropylamino)-4-oxobutanoic acid](/img/structure/B2644875.png)

![N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2644876.png)